
3-Acetylnerbowdine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetylnerbowdine is an alkaloid.
Aplicaciones Científicas De Investigación
Metabolism and Excretion
- 3-methylhistidine (related to 3-Acetylnerbowdine) is not oxidized in humans, and is quantitatively excreted as the original compound and its N-acetyl derivative. This suggests that the excretion of 3-methylhistidine and possibly similar compounds can provide a reliable measure of actin and myosin turnover in humans (Long et al., 1975).
Respiratory Applications
- Acetylcysteine, structurally similar to this compound, has been studied for its potential benefits in treating idiopathic pulmonary fibrosis. However, results indicate no significant benefit in preserving forced vital capacity compared to placebo (Martinez et al., 2014).
Cancer Therapy
- A study combining 5-Azacytidine, a DNA-hypomethylating agent, and Valproic acid, a histone deacetylase inhibitor, showed that this combination is safe and produces a significant decrease in global DNA methylation, indicating potential applications in advanced cancer therapies (Braiteh et al., 2008).
Oral Health
- Chlorhexidine, a compound structurally related to this compound, demonstrated a significant role in plaque inhibition, highlighting the importance of compound retention in the oral cavity for its clinical effect as a plaque inhibitor (Gjermo et al., 1974).
Neurology
- N-Acetylcysteine, similar to this compound, was found to provide significant improvements in symptoms and craving in patients with PTSD and Substance Use Disorders, showcasing its potential therapeutic role in neurological and psychiatric conditions (Back et al., 2016).
Cardiology
- Research on initiating therapy with beta-blockers before angiotensin-converting enzyme inhibitor therapy in heart failure patients suggests a potential therapeutic approach for improving left ventricular function and symptom management in heart failure, which could be relevant for compounds like this compound (Sliwa et al., 2004).
Propiedades
Número CAS |
100196-22-3 |
|---|---|
Fórmula molecular |
C19H23NO6 |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
[(1S,13R,15R,17R)-17-hydroxy-9-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9-trien-15-yl] acetate |
InChI |
InChI=1S/C19H23NO6/c1-10(21)26-11-5-15-19(16(22)6-11)3-4-20(15)8-12-13(19)7-14-18(17(12)23-2)25-9-24-14/h7,11,15-16,22H,3-6,8-9H2,1-2H3/t11-,15-,16-,19+/m1/s1 |
Clave InChI |
BSVABPABKQCTBP-GZJVQYRHSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1C[C@@H]2[C@@]3(CCN2CC4=C(C5=C(C=C43)OCO5)OC)[C@@H](C1)O |
SMILES |
CC(=O)OC1CC2C3(CCN2CC4=C(C5=C(C=C43)OCO5)OC)C(C1)O |
SMILES canónico |
CC(=O)OC1CC2C3(CCN2CC4=C(C5=C(C=C43)OCO5)OC)C(C1)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



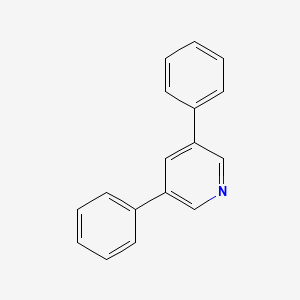
![(8R,9S,13S,14S,17S)-17-bromo-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1211106.png)
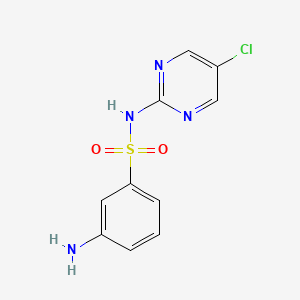
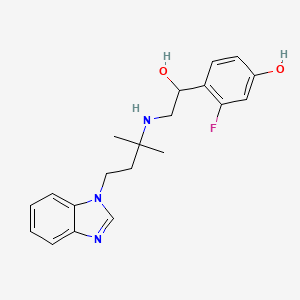

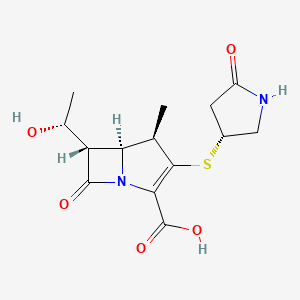
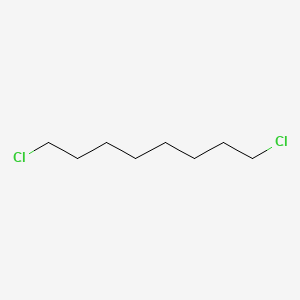

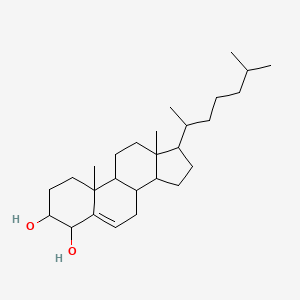
![6-ethyl-3-(2-hydroxyethoxymethyl)-5H-imidazo[1,2-a]purin-9-one](/img/structure/B1211120.png)

![2-[(2-cyclopropyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)thio]-N-(2-furanylmethyl)acetamide](/img/structure/B1211124.png)
![1-[[1-(1,3-Benzodioxol-5-ylmethyl)-5-tetrazolyl]-(2-fluorophenyl)methyl]-4-(2-furanylmethyl)piperazine](/img/structure/B1211125.png)
![2-[4-(Benzenesulfonyl)phenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B1211127.png)